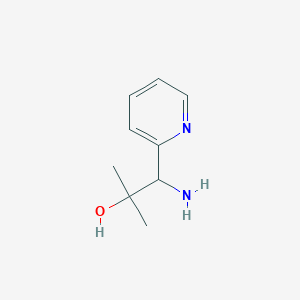
1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . . This compound is characterized by the presence of an amino group, a methyl group, and a pyridinyl group attached to a propanol backbone.
Preparation Methods
The synthesis of 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL can be achieved through various synthetic routes. One common method involves the reaction of 2-pyridineethanol with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities . The reaction conditions, including temperature, pressure, and catalyst choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield amines or alcohols . Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, resulting in a variety of derivatives .
Scientific Research Applications
1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, this compound is studied for its potential therapeutic properties . It has been investigated for its role in modulating biological pathways and its potential as a drug candidate for various diseases . Additionally, it is used in the development of diagnostic tools and as a reagent in biochemical assays .
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL involves its interaction with specific molecular targets and pathways . The amino and pyridinyl groups in the compound allow it to bind to enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-Amino-2-methyl-1-(pyridin-2-YL)propan-2-OL can be compared with similar compounds like 1-Amino-2-methylpropan-2-ol and 3-(Pyridin-2-yl)propan-1-ol . While these compounds share some structural similarities, the presence of the pyridinyl group in this compound imparts unique chemical and biological properties . This uniqueness makes it particularly valuable in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-amino-2-methyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-9(2,12)8(10)7-5-3-4-6-11-7/h3-6,8,12H,10H2,1-2H3 |
InChI Key |
WXZGIOCMBZCJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















